molecular formula C16H22Cl2N2O2 B5156876 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide

2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide

Cat. No. B5156876
M. Wt: 345.3 g/mol
InChI Key: PKXKHNKYWKCBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential use in treating various diseases and conditions. In

Mechanism of Action

2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide acts as a selective antagonist of the adenosine A1 receptor, which is involved in various physiological processes, including neurotransmission, cardiovascular function, and inflammation. By blocking the adenosine A1 receptor, 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide can modulate neurotransmitter release, regulate blood pressure and heart rate, and reduce inflammation. It has also been shown to have analgesic effects and potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows for more precise modulation of physiological processes. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its role in regulating blood pressure and heart rate, which could have implications for the treatment of cardiovascular diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide involves the reaction of 2,5-dichlorophenol with 1-methyl-4-piperidinone to form 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide. This intermediate is then reacted with butyric anhydride to form 2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-(1-methyl-4-piperidinyl)butanamide has been extensively studied for its potential use in treating various diseases and conditions, including Parkinson's disease, epilepsy, and pain. It has also been studied for its role in regulating blood pressure and heart rate.

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-3-14(22-15-10-11(17)4-5-13(15)18)16(21)19-12-6-8-20(2)9-7-12/h4-5,10,12,14H,3,6-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXKHNKYWKCBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

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